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Compound of Interest

Compound Name: Bis(4-chlorophenoxy)acetic acid

CAS No.: 29815-94-9

Cat. No.: B1679254

Get Quote

Abstract
This technical guide provides a comprehensive overview of the chemical and physical

properties of bis(4-chlorophenoxy)acetic acid (CAS RN: 29815-94-9). Designed for

researchers, scientists, and professionals in drug development, this document synthesizes

available data on its molecular structure, physicochemical characteristics, synthesis, and

analytical methodologies. While the biological profile of the parent acid is not extensively

documented in public literature, this guide discusses the toxicological data available and notes

the exploration of its ester derivatives in pharmaceutical contexts. The content is structured to

deliver not just data, but also expert insights into the causality behind scientific protocols,

ensuring a self-validating and authoritative resource.

Introduction and Molecular Identity
Bis(4-chlorophenoxy)acetic acid is a disubstituted carboxylic acid characterized by an acetic

acid backbone where the alpha-carbon is bonded to two 4-chlorophenoxy groups through ether

linkages. This unique structure distinguishes it from its more widely studied isomers, such as
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the DDT metabolite bis(4-chlorophenyl)acetic acid (DDA), and its related monochloro

counterpart, the plant growth regulator 4-chlorophenoxyacetic acid (4-CPA).

Its formal IUPAC name is 2,2-bis(4-chlorophenoxy)acetic acid, and it is also known by

synonyms including Refortan and bis(p-chlorophenoxy)acetic acid.[1][2] The primary identifier

for this compound in chemical literature and databases is its CAS Registry Number: 29815-94-

9.[2] While its direct applications are not broadly established, its derivatives have appeared in

patent literature related to pharmaceutical preparations, suggesting potential, yet

underexplored, biological relevance.[3][4]

Caption: 2D Structure of Bis(4-chlorophenoxy)acetic acid.

Physicochemical and Spectroscopic Properties
The intrinsic properties of a compound are critical for predicting its behavior in both chemical

and biological systems. These characteristics dictate formulation strategies, analytical method

development, and potential bioavailability.

Data Summary Table
Property Value Source(s)

IUPAC Name
2,2-bis(4-chlorophenoxy)acetic

acid
[1][2]

CAS Number 29815-94-9 [1][2]

Molecular Formula C₁₄H₁₀Cl₂O₄ [1]

Molecular Weight 313.13 g/mol [1]

Appearance Solid powder (inferred) [1]

Melting Point 138-140 °C [5]

Solubility

Insoluble in water; Soluble in

ethanol, chloroform, DMSO (by

analogy)

[4]

Predicted XlogP 4.5
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Note on Solubility: While direct experimental solubility data for bis(4-chlorophenoxy)acetic
acid is sparse, data from structurally analogous phenoxyacetic acid derivatives show

insolubility in water and good solubility in organic solvents like ethanol, chloroform, and

dimethyl sulfoxide.[4] This behavior is anticipated for the title compound due to the presence of

two large, hydrophobic chlorophenyl groups.

Synthesis and Analytical Characterization
The synthesis and purification of a target molecule are foundational steps in any research or

development workflow. The choice of synthetic route is governed by precursor availability,

reaction efficiency, and the ease of purification.

Proposed Synthesis: Williamson Ether Synthesis
While specific preparations are not widely published, a logical and chemically sound approach

to synthesizing bis(4-chlorophenoxy)acetic acid is via a double Williamson ether synthesis.

This well-established reaction forms an ether from an organohalide and a deprotonated alcohol

(an alkoxide). In this context, the reaction would likely involve dichloroacetic acid or its ester as

the electrophile and an excess of sodium 4-chlorophenoxide as the nucleophile.

The causality for this choice rests on the high reactivity of the alpha-halogens in dichloroacetic

acid and the commercial availability of 4-chlorophenol, which can be easily deprotonated with a

strong base like sodium hydroxide or sodium hydride to form the requisite nucleophile.

Protocol: Proposed Synthesis of Bis(4-chlorophenoxy)acetic Acid

Preparation of Nucleophile: In a three-neck round-bottom flask equipped with a reflux

condenser and a nitrogen inlet, dissolve 2.2 equivalents of 4-chlorophenol in a suitable

anhydrous solvent (e.g., Dimethylformamide - DMF).

Deprotonation: Add 2.2 equivalents of a strong base (e.g., sodium hydride, NaH) portion-

wise at 0 °C. Rationale: This exothermic reaction must be controlled to prevent side

reactions. The anhydrous solvent is critical as NaH reacts violently with water.

Nucleophilic Attack: Once the evolution of hydrogen gas ceases, slowly add 1.0 equivalent of

ethyl dichloroacetate dropwise via an addition funnel.
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Reaction: Allow the mixture to warm to room temperature and then heat to 60-80 °C for

several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Rationale: Heating provides the activation energy needed for the SN2 displacement of both

chlorine atoms.

Hydrolysis: After cooling, quench the reaction with water and perform saponification of the

ester by adding an aqueous solution of sodium hydroxide and heating.

Workup: Acidify the aqueous solution with concentrated HCl to a pH of ~2. This will

precipitate the crude bis(4-chlorophenoxy)acetic acid.

Purification: Filter the crude solid, wash with cold water, and recrystallize from a suitable

solvent system (e.g., ethanol/water) to yield the pure product.

Confirmation: Confirm the identity and purity of the final product using NMR, Mass

Spectrometry, and melting point analysis.

Structural Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation

in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a

molecule.

Protocol: ¹H NMR Characterization

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube. Rationale: Deuterated

solvents are used because they are "invisible" in ¹H NMR spectra, preventing solvent signals

from overwhelming the analyte signals.

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

Spectral Interpretation (Expected Signals):

Aromatic Protons: Two sets of doublets are expected in the aromatic region (~6.8-7.5

ppm). Each 4-chlorophenoxy group has two protons ortho to the ether linkage and two
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protons meta. These will appear as two distinct doublets due to symmetry, each

integrating to 4 protons (for a total of 8H).

Methine Proton: A single sharp singlet corresponding to the lone proton on the alpha-

carbon (-CH(OAr)₂) is expected. Its chemical shift would be significantly downfield (~5.5-

6.5 ppm) due to the deshielding effect of the two adjacent electronegative oxygen atoms

and the carboxylic acid group.

Carboxylic Acid Proton: A broad singlet will be present for the acidic proton (-COOH). Its

chemical shift is highly variable (typically >10 ppm) and depends on concentration and

solvent. This signal may be exchanged with D₂O.

Caption: Proposed Synthesis and Analysis Workflow.

Biological and Toxicological Profile
A comprehensive understanding of a compound's interaction with biological systems is

paramount for drug development and safety assessment.

Pharmacological Activity
The specific biological activity and mechanism of action for bis(4-chlorophenoxy)acetic acid
are not well-characterized in publicly available scientific literature. However, various patents

disclose ester derivatives of the compound as components in medicinal products, suggesting

that the core structure has been investigated for potential therapeutic applications.[3][4][6]

These patents hint at a potential role in modulating lipid metabolism and other physiological

processes, but do not provide detailed efficacy or mechanistic data for the parent acid.

Therefore, its pharmacological profile remains an area for future research.

Toxicology
Acute toxicity data is available from animal studies. The compound is classified as harmful if

swallowed.

Acute Oral Toxicity (Mouse): LD₅₀ = 555 mg/kg.

This value indicates moderate acute toxicity. Standard laboratory precautions, including the use

of personal protective equipment (gloves, safety glasses, lab coat), should be employed when
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handling this compound.

Conclusion
Bis(4-chlorophenoxy)acetic acid is a distinct chemical entity whose properties are primarily

documented in chemical handbooks and supplier databases. While a robust body of literature

on its biological function is lacking, its fundamental physicochemical properties are established.

The proposed synthesis via a double Williamson ether reaction provides a reliable pathway for

researchers to obtain this compound for further study. The absence of detailed pharmacological

data presents an opportunity for novel investigations, particularly given the historical interest in

its ester derivatives for pharmaceutical applications. This guide serves as a foundational

resource, consolidating known data and providing expert-driven protocols to enable future

research into this intriguing molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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